molecular formula C13H22N2O3 B3084630 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-57-0

3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3084630
CAS No.: 1142214-57-0
M. Wt: 254.33 g/mol
InChI Key: UGBXREDCGDEDJZ-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS: 1142214-57-0) is a cyclopropane-based carboxylic acid derivative featuring a 4-ethylpiperazine moiety linked via a carbonyl group. Its molecular formula is C₁₃H₂₂N₂O₃ with a molecular weight of 270.33 g/mol . It is cataloged under MDL number MFCD12027530 and is commercially available for research purposes .

Properties

IUPAC Name

3-(4-ethylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-4-14-5-7-15(8-6-14)11(16)9-10(12(17)18)13(9,2)3/h9-10H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBXREDCGDEDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with a cyclopropanecarboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These reactors maintain precise control over reaction conditions such as temperature, pressure, and pH to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure, which includes a piperazine moiety, is significant for enhancing biological activity. Compounds containing piperazine derivatives are known for their diverse pharmacological profiles, including:

  • Antidepressant Activity : The piperazine ring is a common structure in antidepressants. Research indicates that modifications to this structure can enhance efficacy and reduce side effects .
  • Antineoplastic Properties : Some derivatives of cyclopropane carboxylic acids exhibit cytotoxic effects against cancer cell lines. Studies have shown that the introduction of specific substituents can improve the selectivity and potency of these compounds against tumor cells .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Structural Characteristics

The crystal structure of 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid reveals important insights into its stability and reactivity:

  • Crystallography : The compound crystallizes in a triclinic system, which provides a stable arrangement conducive to further chemical modifications. The bond lengths and angles observed in the crystal structure are critical for understanding its reactivity and interaction with biological targets .
  • Stereochemistry : The stereochemistry of the compound plays a vital role in its biological activity. The specific orientation of functional groups can significantly affect how the compound interacts with enzymes and receptors in biological systems .

Case Studies

Several studies have documented the applications of similar compounds, providing insights into their therapeutic potential:

  • Study on Anti-cancer Activity : A study examined derivatives of cyclopropane carboxylic acids and found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. This suggests that this compound could be explored further in cancer therapy .
  • Inflammation Model : In an animal model of inflammation, compounds with similar piperazine structures were shown to reduce swelling and pain effectively. This highlights the potential use of this compound in treating inflammatory disorders .

Mechanism of Action

The mechanism by which 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperazine Modifications

The following table summarizes key structural analogs differing in the substituents on the piperazine ring:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Difference
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid C₁₃H₂₂N₂O₃ 270.33 1142214-57-0 4-Ethylpiperazine
3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid C₁₄H₂₂N₂O₅ 298.34 1142214-60-5 Ethoxycarbonyl substituent on piperazine
3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid C₁₃H₂₂N₂O₄ 270.33 1142214-74-1 2-Hydroxyethyl substituent on piperazine
3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid C₁₅H₂₂N₂O₄ 298.35* Not provided Acetyl substituent on piperazine

Notes:

  • The ethoxycarbonyl derivative (C₁₄H₂₂N₂O₅) exhibits increased molecular weight and polarity compared to the ethyl-substituted parent compound, which may enhance solubility but reduce blood-brain barrier permeability .
  • The acetyl-substituted variant (C₁₅H₂₂N₂O₄) introduces a metabolically stable acetyl group, which could prolong half-life in vivo .
Cyclopropanecarboxylic Acid Derivatives in Agrochemicals

Several structurally related compounds are used as pesticides or metabolites:

Compound Name Molecular Formula CAS Number Application/Notes
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) C₈H₁₀Cl₂O₂ 55701-03-6 Metabolite of permethrin and cypermethrin
3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid C₉H₉ClF₃O₂ 74609-46-4 Intermediate in cyhalothrin synthesis
3-(2-Cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid C₁₀H₁₁NO₂ Not provided Agrochemical intermediate (Horner-Wadsworth-Emmons reaction)

Key Differences :

  • DCCA lacks the piperazine moiety and is a biomarker for pyrethroid pesticide exposure . Its dichlorovinyl group enhances environmental persistence.
  • The trifluoropropenyl derivative (CAS 74609-46-4) contains halogen atoms, increasing lipophilicity and insecticidal activity .
  • The cyano-propenyl analog (C₁₀H₁₁NO₂) introduces a cyano group, altering electronic properties and reactivity compared to the ethylpiperazine parent compound .
Physicochemical and Pharmacokinetic Comparisons
Property This compound 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl} Analog DCCA (Pesticide Metabolite)
Molecular Weight 270.33 298.34 209.07
Polarity Moderate (piperazine enhances solubility) High (ethoxycarbonyl increases polarity) Low (non-polar dichlorovinyl)
Bioactivity Likely CNS-targeted Research chemical Environmental biomarker
Synthetic Accessibility Requires piperazine coupling Multi-step esterification Derived from pesticide degradation

Sources :

Biological Activity

3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 4-ethylpiperazine derivatives. The process typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the piperazine moiety.

Reaction Scheme

The general reaction scheme can be summarized as follows:

  • Activation of Carboxylic Acid : The carboxylic acid is activated using DCC.
  • Nucleophilic Attack : The activated carboxylic acid reacts with 4-ethylpiperazine.
  • Formation of Product : The product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neuroprotection and cancer therapy. Preliminary studies indicate that it may exert effects through:

  • Inhibition of Acetylcholinesterase (AChE) : This action can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
  • Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against cancer cell lines such as HeLa, indicating potential use in oncology .

Case Studies

  • Neuroprotective Properties : In a study evaluating a related compound, SP-04, it was found to inhibit AChE activity and protect neuronal cells from amyloid-beta toxicity. This suggests that derivatives of this compound could have similar neuroprotective effects .
  • Anticancer Activity : Another study reported that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights their potential as anticancer agents .

Table of Biological Activities

Activity TypeMechanismReference
AChE InhibitionIncreases acetylcholine levels
AntiproliferativeInduces apoptosis in cancer cells
NeuroprotectionProtects against neurotoxicity

Research Findings

Recent studies have focused on modifying the structure of cyclopropanecarboxylic acids to enhance their biological activity. The incorporation of piperazine rings has been shown to improve pharmacological properties, making them more effective in therapeutic applications.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Selectivity : Compounds exhibit selectivity towards certain biological targets, enhancing efficacy while reducing side effects.
  • Bioavailability : Structural modifications have been aimed at improving solubility and absorption in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

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